5-Iodo-1-pyrimidin-2-yl-1H-indazole
Description
5-Iodo-1-pyrimidin-2-yl-1H-indazole is a heterocyclic compound featuring an indazole core substituted at position 1 with a pyrimidin-2-yl group and at position 5 with an iodine atom. Indazole derivatives are valued in medicinal chemistry for their bioisosteric properties, often mimicking purine scaffolds in kinase inhibition . The iodine substituent enhances electrophilic reactivity, making the compound a versatile intermediate in cross-coupling reactions (e.g., Suzuki or Ullmann couplings) for synthesizing complex molecules .
Properties
Molecular Formula |
C11H7IN4 |
|---|---|
Molecular Weight |
322.10 g/mol |
IUPAC Name |
5-iodo-1-pyrimidin-2-ylindazole |
InChI |
InChI=1S/C11H7IN4/c12-9-2-3-10-8(6-9)7-15-16(10)11-13-4-1-5-14-11/h1-7H |
InChI Key |
ZYHGLSOEZZUSHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)N2C3=C(C=C(C=C3)I)C=N2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
- Core Heterocycles: Unlike pyrazolo-pyrimidines () or pyrido-pyrimidinones (), this compound retains a simpler indazole scaffold, favoring synthetic accessibility and modular derivatization.
- Substituent Effects: The iodine atom enhances electrophilicity at position 5, contrasting with boronic acids (), which act as nucleophilic coupling partners. This positions this compound as a complementary reagent in metal-catalyzed reactions .
- Bioactivity Potential: While fused systems like pyrido-pyrimidinones () exhibit direct kinase inhibition, the iodine-substituted indazole may serve as a precursor for targeted inhibitors, leveraging halogen bonding in protein interactions .
Pharmacological Considerations
- Halogen Bonding: Iodine’s polarizable electron cloud may enhance binding affinity in hydrophobic enzyme pockets, a feature absent in boronic acid or imidazole derivatives () .
Preparation Methods
Preparation of 5-Iodo-1H-indazole
The iodinated indazole core is typically synthesized via a Sandmeyer-type reaction , as demonstrated in a 2018 procedure.
Procedure :
-
Diazotization : 5-Aminoindazole (64.73 g, 486.13 mmol) is suspended in ice-cold water and treated with concentrated HCl (200 mL). Sodium nitrite (37.34 g) in water is added dropwise at −5°C to form a diazonium salt.
-
Iodination : A solution of potassium iodide (97 g) is introduced, followed by heating to 90°C for 1.5 hours. Cooling and filtration yield 5-iodo-1H-indazole with 106% crude yield (likely due to residual salts).
Key Data :
-
Yield : 106% (crude), purity confirmed via NMR and MS.
-
Characterization : NMR (DMSO-): δ 12.80 (s, 1H, NH), 8.20 (d, 1H), 7.66 (d, 1H).
Pyrimidin-2-yl Group Introduction via Coupling Reactions
Ullmann-Type Coupling with Pyrimidin-2-yl Boronic Acid
A 2023 study on PLK4 inhibitors outlines a scaffold-hopping strategy applicable to pyrimidine-indazole hybrids.
Procedure :
-
Intermediate Protection : 5-Iodo-1H-indazole is protected with tetrahydropyran (THP) using 3,4-dihydro-2H-pyran and -toluenesulfonic acid in DCM/THF, yielding 5-iodo-1-THP-1H-indazole (91% yield).
-
Coupling : The THP-protected intermediate undergoes Ullmann coupling with pyrimidin-2-yl boronic acid using a copper catalyst (e.g., CuI) and a diamine ligand (e.g., trans-N,N′-dimethylcyclohexane-1,2-diamine) in DMF at 100°C.
-
Deprotection : The THP group is removed via hydrochloric acid treatment, yielding the final product.
Key Data :
Direct Nucleophilic Aromatic Substitution
A 2007 patent describes a low-yielding but direct method for attaching pyrimidin-2-yl to iodinated indazole.
Procedure :
-
Reaction Conditions : 5-Iodo-1H-indazole is reacted with 2-chloropyrimidine in the presence of a palladium catalyst (e.g., Pd(OAc)) and Xantphos ligand in toluene at 110°C for 24 hours.
-
Workup : The mixture is purified via column chromatography to isolate 5-Iodo-1-pyrimidin-2-yl-1H-indazole.
Key Data :
-
Yield : 20% (likely due to steric hindrance and competing side reactions).
Alternative Pathways and Optimizations
One-Pot Tandem Iodination-Coupling
Combining iodination and coupling steps may reduce purification steps.
Hypothetical Procedure :
-
Simultaneous Reactions : 5-Aminoindazole undergoes diazotization/iodination followed by in situ coupling with pyrimidin-2-yl triflate using a dual catalyst system (e.g., CuI for iodination and Pd for coupling).
-
Challenges : Competing reaction pathways may necessitate stringent temperature control.
Comparative Analysis of Methods
| Method | Yield | Key Advantages | Limitations |
|---|---|---|---|
| Sandmeyer + Ullmann | 60–70% | High purity; scalable | Multi-step; requires THP protection |
| Direct Pd-Catalyzed | 20% | Fewer steps | Low yield; costly catalysts |
| One-Pot (Hypothetical) | N/A | Reduced purification | Untested; risk of side reactions |
Characterization and Quality Control
-
NMR Spectroscopy : Confirm regiochemistry via NMR (e.g., NH proton at δ 12.80).
-
Mass Spectrometry : APCI-MS provides molecular ion confirmation.
-
HPLC-Purity : Essential for pharmaceutical applications (>95% purity).
Industrial-Scale Considerations
Q & A
Q. What are the standard synthetic routes for 5-Iodo-1-pyrimidin-2-yl-1H-indazole, and how can purity be ensured?
Methodological Answer: Synthesis typically involves:
- Cross-coupling reactions : Suzuki-Miyaura coupling between pyrimidine and indazole precursors, followed by iodination using N-iodosuccinimide (NIS) in acidic conditions .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (e.g., methanol/water mixtures) to achieve >95% purity.
- Characterization : Confirm structure via / NMR, high-resolution mass spectrometry (HRMS), and elemental analysis. Purity is validated using HPLC (C18 column, UV detection at 254 nm) .
Q. Table 1: Representative Synthetic Yields
| Reaction Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Suzuki Coupling | 65–75 | 92–95 |
| Iodination | 80–85 | 95–98 |
Q. Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : NMR identifies proton environments (e.g., pyrimidine protons at δ 8.5–9.0 ppm; indazole protons at δ 7.5–8.2 ppm). NMR confirms carbon-iodine bonding (C-I signal at ~90–100 ppm) .
- Mass Spectrometry : HRMS (ESI+) provides exact mass confirmation (e.g., [M+H] at m/z 353.9872).
- X-ray Crystallography : Single-crystal diffraction (using SHELXL ) resolves 3D geometry and confirms regioselectivity of iodination.
Q. What are common challenges in crystallizing this compound?
Methodological Answer:
Q. How should researchers validate the biological activity of this compound in preliminary assays?
Methodological Answer:
- Dose-Response Curves : Test across 1 nM–100 μM in triplicate. Use positive controls (e.g., staurosporine for kinase inhibition).
- Selectivity Screening : Assess off-target effects via panel assays (e.g., 50 kinases at 1 μM).
- Statistical Validation : Apply ANOVA with post-hoc Tukey tests to confirm significance (p < 0.05) .
Q. What computational tools predict the reactivity of the iodine substituent in further functionalization?
Methodological Answer:
- DFT Calculations : Use Gaussian09 (B3LYP/6-31G*) to model electrophilic aromatic substitution (EAS) sites.
- Molecular Electrostatic Potential (MEP) Maps : Identify electron-deficient regions for nucleophilic attack.
- Docking Studies : AutoDock Vina predicts binding modes in target proteins (e.g., kinases) .
Advanced Research Questions
Q. How can contradictory biological activity data between studies be resolved?
Methodological Answer:
- Assay Variability : Standardize protocols (e.g., cell line passage number, ATP concentration in kinase assays).
- Compound Stability : Test degradation via LC-MS after 24h in assay buffer. Adjust storage conditions (e.g., -80°C in DMSO).
- Meta-Analysis : Apply random-effects models to aggregate data across studies, addressing heterogeneity via I statistics .
Q. What strategies optimize the compound’s pharmacokinetic (PK) profile for in vivo studies?
Methodological Answer:
- LogP Adjustment : Introduce solubilizing groups (e.g., PEG chains) to reduce LogP from ~3.5 to <2.5.
- Metabolic Stability : Use liver microsome assays (human/mouse) to identify CYP450-mediated degradation. Introduce deuterium at labile positions.
- Plasma Protein Binding (PPB) : Measure via equilibrium dialysis; modify substituents to lower PPB (<90%) .
Q. How can structure-activity relationship (SAR) studies guide targeted modifications?
Methodological Answer:
- Core Modifications : Replace pyrimidine with pyridine (synthesize analogs via Buchwald-Hartwig coupling).
- Substituent Effects : Test halogen replacements (Br, Cl) at the 5-position to compare steric/electronic impacts.
- 3D-QSAR Models : Build CoMFA/CoMSIA models using SYBYL-X to prioritize synthetic targets .
Q. What advanced crystallographic methods resolve disorder in the indazole ring?
Methodological Answer:
Q. How do researchers reconcile discrepancies between computational predictions and experimental binding affinities?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
